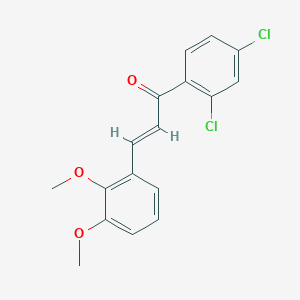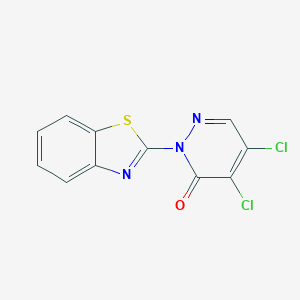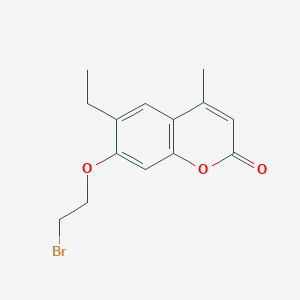
1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of turmeric, a plant commonly used in traditional medicine. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
Molecular Structure and Vibrational Studies : The compound has been synthesized and its structure confirmed through various spectroscopic methods, including FT-IR and single crystal X-ray diffraction studies. Detailed vibrational wavenumber calculations using HF and DFT methods were performed to assign potential energy distributions. These studies also explored the compound's first hyperpolarizability, indicating its potential application in nonlinear optical (NLO) materials. The molecular stability, charge delocalization, and charge transfer within the molecule were analyzed through NBO, HOMO-LUMO, and MEP analyses (Mary et al., 2015).
Crystal Packing and Halogen Bond Analysis : Another research focus has been on crystal packing analysis, exploring intra- and intermolecular interactions, including a putative halogen bond CBr⋯O. Such studies contribute to understanding the compound's solid-state behavior and its implications for material design (Kumar et al., 2018).
Potential Applications in Material Science
Nonlinear Optical Properties : The compound has been investigated for its nonlinear optical properties, focusing on its first hyperpolarizability. This research suggests the compound's utility in developing NLO materials due to its significant hyperpolarizability compared to standard materials like urea (Najiya et al., 2014).
Photoluminescent Properties : Research into the photoluminescent properties of related compounds, focusing on their absorption and emission spectra, has highlighted potential applications in sensing, imaging, and light-emitting devices. The solvatochromic properties and fluorescence quantum yields of these compounds are particularly of interest for developing responsive photoluminescent materials (Asiri et al., 2017).
Propriétés
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-8-7-12(18)10-14(13)19/h3-10H,1-2H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIGPWQADGJLAG-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501845.png)
![3-methyl-6-[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501846.png)
![6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501851.png)
![6-(4-Chlorophenyl)-2-(2-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B501855.png)
![6-(2-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501856.png)
![6-(4-Bromophenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501857.png)
![1-[2-(4-Bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B501861.png)

![methyl 4-{2-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]hydrazino}benzoate](/img/structure/B501863.png)
![1,3-Bis[(3-methyl-1,2-benzisoxazol-6-yl)oxy]-2-propanol](/img/structure/B501864.png)
![6-{[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B501866.png)